molecular formula C15H25Cl B8669942 trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene CAS No. 6784-45-8

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene

Cat. No.: B8669942
CAS No.: 6784-45-8
M. Wt: 240.81 g/mol
InChI Key: BJVUJIDTICYHLL-UHFFFAOYSA-N
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Description

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, also known as trans,trans-farnesyl chloride, is an organic compound with the molecular formula C15H25Cl and a molecular weight of 240.81 g/mol . This compound is characterized by its three double bonds and a chlorine atom attached to a long carbon chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene can be synthesized through the chlorination of farnesol or farnesyl acetate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.

    Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in acetone.

    Reduction: Pd/C in ethanol under hydrogen atmosphere.

Major Products:

Mechanism of Action

The mechanism of action of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse chemical products. The compound can also participate in radical reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorine atom, which imparts distinct reactivity compared to its bromine or alcohol counterparts. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

CAS No.

6784-45-8

Molecular Formula

C15H25Cl

Molecular Weight

240.81 g/mol

IUPAC Name

1-chloro-3,7,11-trimethyldodeca-2,6,10-triene

InChI

InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3

InChI Key

BJVUJIDTICYHLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCl)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 3-N 100 mL flask was charged with PCl3 (2.8 mL, 31.6 mmol) and dry DMF (32 mL) then stirred at RT for 1 h. In a separate 50 mL flask, farnesol (Ex-1B-5) (10.0 g, 45.2 mmol) and DMF (10 mL) was charged. The PCl3/DMF solution was then transferred to the farnesol, solution and the resulting dark orange solution was stirred for 1 h. The reaction was quenched by addition of solid NaHCO3 (2.5 g, 63.2 mmol). The solvent was removed by high vacuum rotary evaporation to yield an oily orange residue. To the residue was added MTBE (40 mL) and water (40 mL). The aqueous phase was washed with MTBE (3×20 mL). The MTBE layers were combined, washed with brine (2×20 mL), dried over MgSO4, filtered and finally concentrated by rotary evaporation to yield 1-chloro-3,7,11-trimethyl-dodeca-2,6,10-triene (Ex-1B-6) as a yellow oil (9.89 g, 92%). 1H NMR (400 MHz, CDCl3) δ (ppm): 5.47 (broad-t, J=8.3 Hz, 1H), 5.15-5.07 (m, 2H), 4.12 (d, J=8.1 Hz, 2H), 2.18-1.95 (m, 8H), 1.75 (s, 3H), 1.70 (s, 3H), 1.62 (s, 6H).
[Compound]
Name
3-N
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
PCl3 DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

(Note all temperatures indicated are for the contents of the reaction flask). To a stirred solution of 299 mg (2.24 mmol) of N-chlorosuccinimide in 15 mL of dichloromethane at -30° C. under argon was added 0.18 mL (2.45 mmol) of distilled dimethyl sulfide over 5 minutes. After 10 minutes at -30° C., the reaction was allowed to warm to 0° C. for 10 minutes, followed by cooling to -40° C. A solution of 441.4 mg (1.99 mmol) of 3,7,11-trimethyl-2,6,10-tridecatrien-1-ol in 5 mL of dichloromethane was added dropwise over 10 minutes. The reaction was allowed to warm gradually to 0° C. over 1 hour, and then maintained at 0° C. for 1 hour. After quenching with cold water, the mixture was extracted with hexane and the hexane extract was washed with cold water and cold brine, dried (MgSO4) and evaporated to afford 483 mg of a crude product. Rapid flash chromatography on 20 g of Merck 9385 silica gel eluted with 3:97 ethyl acetate:petroleum ether provided 406.5 mg (85%) of a colorless liquid. 13C NMR indicated that this material contained a trace (3%) impurity.
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
3,7,11-trimethyl-2,6,10-tridecatrien-1-ol
Quantity
441.4 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
85%

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